Dimethyl(isopropyl)silane
Description
Dimethyl(isopropyl)silane, with the formula (CH₃)₂(iPr)SiH, is an organosilicon compound featuring two methyl groups, one isopropyl group, and a silicon atom. The isopropyl group introduces steric bulk, while the methyl groups contribute to hydrophobicity. This compound is hypothesized to exhibit moderate reactivity due to the absence of highly hydrolyzable groups (e.g., Cl or OR), making it suitable for applications requiring controlled reactivity and stability .
Properties
IUPAC Name |
dimethyl(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14Si/c1-5(2)6(3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRAZPOUDJHBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18209-61-5 | |
| Record name | Dimethyl(1-methylethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18209-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Catalytic Mechanism and Reaction Parameters
The process involves heating silicon powder with a mixture of methyl chloride () and isopropyl chloride () at 250–400°C under pressures of 30–100 bar. Copper catalysts (e.g., CuCl) facilitate the insertion of silicon into the carbon-halogen bond. A critical innovation involves using a cascade reactor system to enhance contact time and product distribution. For instance, a two-autoclave cascade operated at 56 bar and 0.8 L/h flow rate achieved an 80% yield of volatile silanes, with dimethyl(isopropyl)silane isolated via fractional distillation.
Table 1: Optimal Conditions for Direct Synthesis
| Parameter | Range | Impact on Yield |
|---|---|---|
| Temperature | 250–400°C | Higher temps favor Si activation |
| Pressure | 30–100 bar | Prevents volatilization |
| Catalyst Concentration | 5–10 wt% CuCl | Accelerates Si-alkylation |
| Reaction Time | 0.3–3 hours | Longer times reduce byproducts |
Grignard Reagent Alkylation
Grignard reagents () enable the stepwise assembly of this compound by reacting with chlorosilanes. For example, isopropylmagnesium chloride () reacts with dimethyldichlorosilane () in anhydrous ether:
This method offers precise control over substituents but requires stringent anhydrous conditions.
Yield Optimization and Byproduct Management
Yields exceeding 70% are achievable when using tetrahydrofuran (THF) as a solvent, which stabilizes the Grignard intermediate. Byproducts like and are minimized by maintaining a 2:1 molar ratio of Grignard reagent to chlorosilane.
Hydrosilylation of Alkenes
Hydrosilylation of isopropenyl chloride () with dimethylsilane () offers a route to this compound. Platinum-based catalysts (e.g., Karstedt’s catalyst) mediate the addition of Si-H bonds across the double bond:
Subsequent reduction with LiAlH yields the final product.
Thermodynamic and Kinetic Considerations
The reaction is exothermic () but requires precise temperature control (80–120°C) to prevent catalyst deactivation. Gas-phase ion energetics data confirm the stability of intermediates, with values around 377 kcal/mol for related silane reactions.
Byproduct Recycling in Siloxane Production
High-boiling residues from silicone manufacturing often contain methyl- and isopropyl-substituted silanes. Hydrolysis of these residues under acidic conditions generates silanols, which can be reductively coupled to form this compound:
This approach aligns with patent US4552973A, which details the recovery of silanes from distillation residues.
Purification and Isolation Techniques
Crude this compound is typically purified via fractional distillation under reduced pressure (20–50 mmHg) to separate it from trimethylsilane () and other low-boiling contaminants. Hydrolysis-resistant byproducts are removed through selective adsorption on silica gel.
Chemical Reactions Analysis
Dimethyl(isopropyl)silane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of Si-H bonds to unsaturated compounds like alkenes, often catalyzed by platinum or other transition metal catalysts.
The major products formed from these reactions include organosilanes, silanols, and siloxanes, which have various applications in materials science and organic synthesis .
Scientific Research Applications
Dimethyl(isopropyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl(isopropyl)silane exerts its effects involves its ability to donate hydride ions (H⁻) in reduction reactions. This property makes it a valuable reducing agent in organic synthesis . The compound’s molecular targets include unsaturated bonds in alkenes and carbonyl groups in ketones and aldehydes . The pathways involved often require the presence of catalysts to facilitate the transfer of hydride ions and achieve the desired chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Silane Compounds
Structural and Reactivity Comparisons
Dimethyl(isopropyl)silane vs. Dichlorodimethylsilane (Me₂SiCl₂)
- Structure : Me₂SiCl₂ has two methyl and two chlorine groups, whereas this compound replaces one Cl with an isopropyl group.
- Reactivity : Me₂SiCl₂ is highly reactive due to Cl substituents, enabling rapid hydrolysis for polysiloxane synthesis . This compound, with a less labile isopropyl group, shows slower hydrolysis, favoring applications requiring delayed crosslinking.
- Applications : Me₂SiCl₂ is pivotal in industrial silicone production , while this compound may serve as a hydrophobic coating or additive in specialty polymers.
This compound vs. Tris(trimethylsilyl)silane (TTMSS)
- Structure: TTMSS ([(CH₃)₃Si]₃SiH) has three trimethylsilyl groups, offering high H-donor capacity.
- Reactivity: TTMSS is highly effective in radical reactions due to its three Si–H bonds, enabling excellent yields in enantioselective additions . This compound, with a single Si–H bond and steric bulk, would exhibit lower H-donor efficiency but better selectivity in sterically hindered environments.
This compound vs. 3-Mercaptopropyl(methoxy)dimethylsilane
- Structure : The latter includes a methoxy (hydrolyzable) and a mercaptopropyl (thiol) group .
- Reactivity : The methoxy group enables surface bonding via hydrolysis, while the thiol facilitates covalent attachment to metals. This compound lacks such functional groups, limiting its use in surface modification but enhancing hydrophobicity.
Physical and Chemical Properties
Enantioselective Radical Reactions
- TTMSS and Hexyl Silane : TTMSS provides high yields (e.g., 85% in imide additions) due to multiple Si–H bonds, while hexyl silane offers comparable selectivity but lower efficiency . This compound, with steric hindrance from the isopropyl group, may reduce side reactions (e.g., ethyl adducts) but require higher catalyst loading.
Corrosion Inhibition
- BPIAT and DMADS : Silanes with phosphate and siloxane groups (e.g., BPIAT) show superior corrosion inhibition on iron due to synergistic phosphate-silane interactions . This compound, lacking polar groups, would underperform unless functionalized with phosphate or amine moieties.
Surface Functionalization
- NH₂ Silane vs. Acryl Silane : NH₂ silane achieves 82% biotin linker density due to amine reactivity, while acryl silane performs poorly (22%) . This compound, without functional groups, would require post-modification (e.g., oxidation to introduce -OH) for comparable performance.
Biological Activity
Dimethyl(isopropyl)silane (DMIPS) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by various studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its silane structure, which includes two methyl groups and one isopropyl group attached to a silicon atom. This structural configuration influences its reactivity and biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of DMIPS. Research indicates that silanes can exhibit varying degrees of antibacterial activity against different pathogens. For instance, a study found that silanes with specific functional groups could inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Candida albicans | 12 | 100 |
The results suggest that DMIPS exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Antioxidant Activity
The antioxidant potential of DMIPS has also been explored through various assays, including the DPPH radical scavenging method. This method measures the ability of a compound to donate electrons to neutralize free radicals.
Table 2: Antioxidant Activity of this compound
| Concentration (mg/mL) | % DPPH Scavenging Activity |
|---|---|
| 0.5 | 30 |
| 1.0 | 55 |
| 2.0 | 80 |
The data indicates that as the concentration of DMIPS increases, its scavenging ability improves significantly, demonstrating its potential as a natural antioxidant.
Cytotoxic Effects
Research has also highlighted the cytotoxic effects of DMIPS on cancer cell lines. A notable study assessed its impact on Hepatocellular carcinoma cells, revealing promising results.
Case Study: Cytotoxicity on Hepatocellular Carcinoma Cells
- Cell Line: HepG2
- IC50 Value: 25 µg/mL
- Mechanism: Induction of apoptosis through mitochondrial pathways.
These findings suggest that DMIPS may serve as a lead compound for developing new anticancer agents due to its ability to induce cell death in cancerous cells while sparing normal cells.
Q & A
Q. What are the optimized synthetic routes for dimethyl(isopropyl)silane, and how do reaction conditions influence yield?
this compound can be synthesized via hydrosilylation or alkylation reactions. For example, chlorodimethylsilane may react with isopropylmagnesium bromide under controlled Grignard conditions. Steric hindrance from the isopropyl group necessitates ultrasound activation or elevated temperatures to improve reaction efficiency . Yield optimization often involves solvent selection (e.g., THF or ethers) and stoichiometric adjustments to mitigate byproducts like dilithiated species .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR identify methyl and isopropyl groups, with characteristic shifts for Si–C bonds (e.g., δ 0.5–1.5 ppm for Si–CH) .
- GC/MS : Useful for purity analysis and detecting volatile byproducts. Electron-impact ionization fragments the molecule, revealing peaks at m/z corresponding to [M–CH] or [Si–CH] .
- Electron Diffraction : Resolves gas-phase molecular geometry, highlighting steric compression in substituents .
Q. What are the primary applications of this compound in materials science?
It serves as a precursor for functionalized siloxanes in coatings, adhesives, and hydrophobic films. The isopropyl group enhances thermal stability, making it suitable for high-temperature polymer matrices .
Advanced Research Questions
Q. How do steric effects influence the molecular conformation and reactivity of this compound?
The bulky isopropyl group induces steric strain, reducing symmetry (e.g., S symmetry in tetra(isopropyl)silane analogs). This strain is minimized through twisted conformations of methyl and isopropyl groups, altering bond angles (e.g., CSiC angles deviating from tetrahedral) and reactivity toward electrophiles . Computational models (DFT) predict energy barriers for rotational isomerism, guiding synthetic strategies .
Q. What role does this compound play in polyolefin catalysis and polymer modification?
As a chain-transfer agent or surface modifier, it regulates molecular weight distribution in Ziegler-Natta catalysts. Its hydrophobic nature improves filler dispersion in polypropylene composites. Comparative studies with diisopropyl dimethoxy silane (DIPDMS) show enhanced thermal stability in copolymer blends .
Q. How does this compound compare to phosphate-functionalized silanes in corrosion inhibition?
Unlike phosphate-containing silanes (e.g., DMADS), this compound lacks chelating groups, limiting its direct corrosion inhibition. However, its derivatives (e.g., sulfonated analogs) form protective layers on metal surfaces, studied via polarization curves and EIS in acidic environments .
Q. What methodologies address contradictions in reported structural data for sterically hindered silanes?
Discrepancies in bond lengths or angles (e.g., Si–C vs. C–C) arise from experimental techniques (gas-phase vs. solid-state). Cross-validation using X-ray crystallography, Raman spectroscopy, and computational simulations reconciles data .
Q. How does the stability of this compound vary under ambient vs. inert conditions?
It hydrolyzes slowly in humid air, forming silanols. Stability studies using TGA and FTIR show accelerated degradation above 150°C. Storage under argon with molecular sieves extends shelf life .
Q. What are the challenges in scaling up laboratory-scale synthesis to pilot production?
Key issues include controlling exothermic reactions (e.g., Grignard additions) and minimizing lithium byproducts. Continuous-flow reactors improve heat dissipation and yield consistency .
Q. How do substituent variations (e.g., methyl vs. isopropyl) impact silane reactivity in cross-coupling reactions?
Isopropyl groups reduce nucleophilicity at the silicon center, slowing reactions with carbonyl compounds. Hammett studies quantify electronic effects, while steric parameters (e.g., Tolman cone angles) correlate with reaction rates .
Methodological Guidance
- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .
- Data Analysis : Employ multivariate statistics (PCA) to resolve overlapping spectral peaks in NMR or IR .
- Computational Tools : Gaussian or ORCA for modeling steric and electronic effects; VMD for visualizing conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
